molecular formula C18H17ClN4OS B2483483 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide CAS No. 1351822-09-7

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide

Cat. No. B2483483
CAS RN: 1351822-09-7
M. Wt: 372.87
InChI Key: OWFKPUPGTJLQRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazole derivatives often involves multistep reactions, including condensation, chlorination, aminolysis, reduction, and nucleophilic addition processes. For instance, a method involving the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines has been utilized to synthesize related compounds, showcasing the complexity and diversity of synthetic routes available for thiazole derivatives (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide, is characterized using spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques help in determining the arrangement of atoms and the presence of functional groups within the molecule, crucial for understanding its reactivity and properties (Anuradha et al., 2014).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including nucleophilic addition and cycloaddition, which are influenced by their functional groups. For example, formal [3 + 2] cycloadditions involving ynamides and unprotected isoxazol-5-amines have been developed to access functionalized pyrrole derivatives, showcasing the versatile reactivity of thiazole-based compounds (Cao et al., 2019).

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, are explored for their antitumor properties. Some of these compounds have advanced to preclinical testing stages, indicating their potential in cancer drug development (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Antitubercular Activity of Heteroaromatic Compounds

A review on the antitubercular activity of 2-isonicotinoylhydrazinecarboxamide and related derivatives reveals significant activity against Mycobacterium tuberculosis, including strains resistant to isoniazid. These findings underscore the relevance of heteroaromatic compounds in developing new anti-TB drugs (Asif, M., 2014).

Heterocyclic Amines and Carcinogenicity

Research on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, food, and beverages addresses the carcinogenic potential of heterocyclic amines found in cooked meats. The analytical methods for detecting these compounds are crucial for understanding their biological effects and exposure levels (Teunissen, S. F., Rosing, H., Schinkel, A., Schellens, J., & Beijnen, J., 2010).

properties

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS/c1-11-5-3-4-6-13(11)9-21-17(24)16-12(2)22-18(25-16)23-15-8-7-14(19)10-20-15/h3-8,10H,9H2,1-2H3,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFKPUPGTJLQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=C(N=C(S2)NC3=NC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide

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